molecular formula C6H6BN3O2 B8112584 [1,2,4]Triazolo[1,5-a]pyridine-5-boronic Acid

[1,2,4]Triazolo[1,5-a]pyridine-5-boronic Acid

Cat. No. B8112584
M. Wt: 162.94 g/mol
InChI Key: GYJIDGVQJKKTLK-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[1,5-a]pyridine-5-boronic Acid” is a chemical compound with the molecular formula C6H6BN3O2 . It is a subtype of bioisosteric purine analogs . This compound is used in research and has potential applications in various fields .


Synthesis Analysis

The synthesis of [1,2,4]Triazolo[1,5-a]pyridines has been achieved through several methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using various oxidizers . Another method involves the condensation of 2-aminopyridines and nitriles .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a triazolo[1,5-a]pyridine core with a boronic acid group attached . The exact structure can be confirmed by techniques such as IR, 1H-NMR, and MS .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]Triazolo[1,5-a]pyridines are diverse. They can undergo various transformations, including oxidative cyclization, N-C and N-N bond-forming oxidative coupling reactions, and more .

Future Directions

The future directions for “[1,2,4]Triazolo[1,5-a]pyridine-5-boronic Acid” could involve further exploration of its potential applications in various fields, including medicinal chemistry and drug design . More research is needed to fully understand its properties, safety, and potential uses.

properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-5-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BN3O2/c11-7(12)5-2-1-3-6-8-4-9-10(5)6/h1-4,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJIDGVQJKKTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC2=NC=NN12)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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